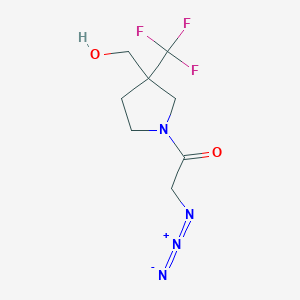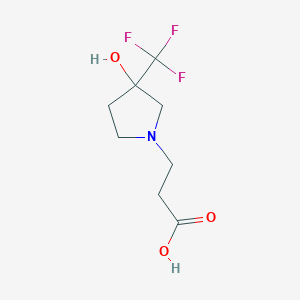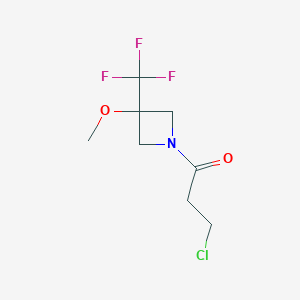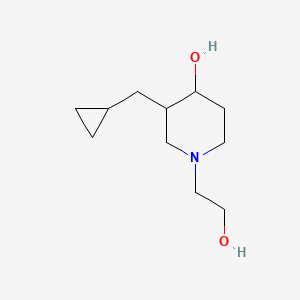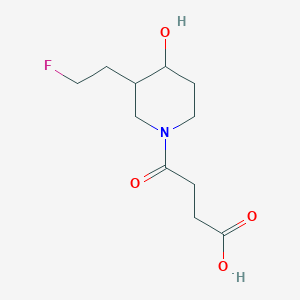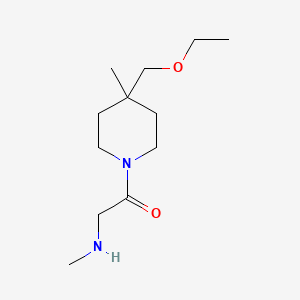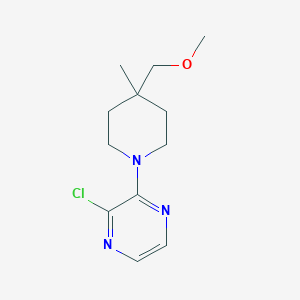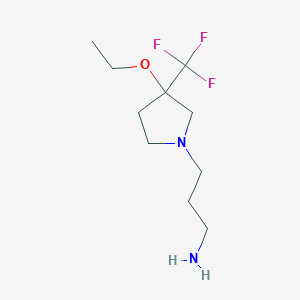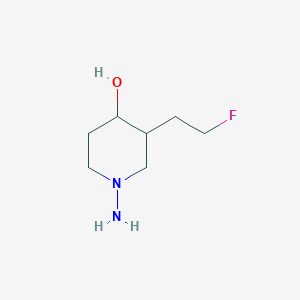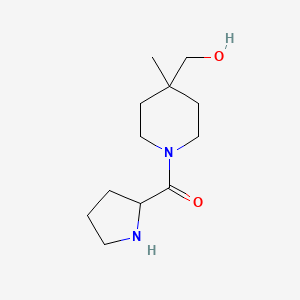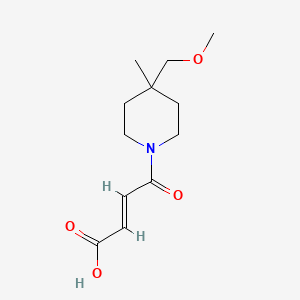![molecular formula C11H16N2O B1491553 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 2092279-18-8](/img/structure/B1491553.png)
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde
描述
1-(3,3-Dimethylcyclobutyl)methyl-1H-pyrazole-4-carbaldehyde (DMCP) is a versatile compound that has been used in a variety of scientific research applications. It is a derivative of pyrazole, a heterocyclic aromatic compound, and is characterized by its cyclic structure and methyl substituent on the nitrogen atom. DMCP is an important building block for organic synthesis, and has been used to synthesize a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, DMCP has been studied in a number of biological and physiological studies.
科学研究应用
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has been used in a variety of scientific research applications. It has been used to synthesize a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has been studied in a number of biological and physiological studies. It has been used to study the effects of xenobiotics on human health, as well as the effects of environmental pollutants on aquatic ecosystems. It has also been used to study the mechanisms of enzyme inhibition in a number of biochemical systems.
作用机制
The mechanism of action of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is not yet fully understood. However, it is believed that 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde acts as an inhibitor of enzymes in the body, particularly enzymes involved in the metabolism of xenobiotics. It is believed that 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde binds to the active site of the enzyme and prevents the enzyme from performing its normal function. This inhibition of enzyme activity leads to a decrease in the metabolism of xenobiotics, resulting in an increased exposure to the xenobiotic.
Biochemical and Physiological Effects
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has been studied for its biochemical and physiological effects in a number of studies. It has been found to inhibit the activities of enzymes involved in the metabolism of xenobiotics, resulting in an increased exposure to the xenobiotic. Additionally, 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has been found to have a number of other effects, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of the synthesis of proteins.
实验室实验的优点和局限性
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has a number of advantages for use in laboratory experiments. It is relatively stable, and has a high yield when synthesized. Additionally, it is relatively inexpensive, making it cost-effective for use in experiments. However, it is important to note that 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is sensitive to moisture and air, and should be handled with care in the laboratory. Additionally, it is important to note that 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is toxic, and should be handled with appropriate safety precautions.
未来方向
There are a number of potential future directions for the study of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde. One potential direction is the development of new methods for synthesis and purification of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde. Additionally, further research could be conducted to better understand the mechanism of action of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde in a variety of biological and physiological systems. Finally, further research could be conducted to explore the potential toxicity of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde, and to develop methods for safe handling and disposal of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde.
属性
IUPAC Name |
1-[(3,3-dimethylcyclobutyl)methyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2)3-9(4-11)6-13-7-10(8-14)5-12-13/h5,7-9H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMSTHMOFQZUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN2C=C(C=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



